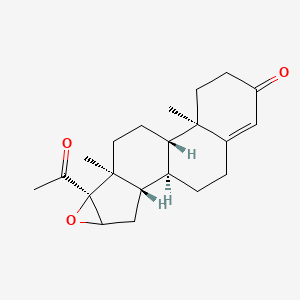

16,17-Epoxypregn-4-ene-3,20-dione

Description

Significance in Epoxypregnane and Steroid Research

The study of 16,17-Epoxypregn-4-ene-3,20-dione is significant for understanding the broader class of epoxypregnane steroids. The epoxy functional group is of particular interest to researchers due to its potential to influence the biological properties of the steroid nucleus. ontosight.ai Research into this compound and its derivatives helps to elucidate how modifications to the steroid skeleton can impact hormonal regulation, inflammatory processes, and cell proliferation. ontosight.ai

Microbial transformation studies are a key area of research involving this compound. These studies utilize microorganisms to introduce specific chemical changes to the steroid molecule, often with high regio- and stereoselectivity. nih.gov For example, the biotransformation of 16α,17α-epoxyprogesterone by Penicillium decumbens has been shown to yield novel hydroxylated derivatives, such as 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone. nih.gov Such transformations are crucial for discovering new steroid structures with potentially unique biological activities and for developing more efficient methods for synthesizing valuable steroid intermediates. nih.gov

Role as a Key Synthetic Intermediate for Pharmaceutical Steroids

The primary importance of this compound lies in its role as a crucial intermediate in the industrial synthesis of a wide range of pharmaceutical steroids. researchgate.netgoogle.com It serves as a starting material for the production of numerous corticosteroids, which are vital anti-inflammatory drugs. researchgate.netresearchgate.net

A key step in the synthesis of corticosteroids like prednisone (B1679067), prednisolone, and dexamethasone (B1670325) is the 11α-hydroxylation of 16α,17α-epoxyprogesterone. researchgate.netmdpi.com This reaction is often carried out using microorganisms such as Rhizopus nigricans. researchgate.netacs.org The resulting 11α-hydroxy-16α,17α-epoxyprogesterone is a critical precursor that can be further chemically modified to produce the final active pharmaceutical ingredients. researchgate.netechemi.com

The synthetic utility of this compound also extends to the production of other steroid derivatives. For instance, it can be a precursor in the synthesis of 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) through a sequence of reactions including epoxide bromination and catalytic hydrogenation. It is also a component in the synthesis of progestogens like 16beta-Methyl-16alpha,17alpha-epoxyprogesterone. ontosight.ai The versatility of this compound in various synthetic pathways underscores its economic importance in the pharmaceutical industry. researchgate.net

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H28O3 | ontosight.ainist.gov |

| Molecular Weight | 328.4452 g/mol | nist.gov |

| CAS Registry Number | 1097-51-4 | nist.gov |

Microbial Transformations of this compound

| Microorganism | Transformation Product(s) | Reference |

| Penicillium decumbens | 7β-hydroxy-16α,17α-epoxyprogesterone, 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | nih.gov |

| Rhizopus nigricans | 11α-Hydroxy-16α,17α-oxidoprogesterone | acs.org |

| Isaria farinosa KCh KW1.1 | 6β-hydroxy-16α,17α-epoxyprogesterone, 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | mdpi.comscispace.com |

| Absidia coerulea IBL02 | 11β-hydroxy-16,17α-epoxyprogesterone | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1R,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one |

InChI |

InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |

InChI Key |

LHNVKVKZPHUYQO-CWNZLVRBSA-N |

Isomeric SMILES |

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 16,17 Epoxypregn 4 Ene 3,20 Dione

Established Synthetic Pathways

The synthesis of 16,17-Epoxypregn-4-ene-3,20-dione, also known as 16α,17α-epoxyprogesterone, can be achieved through several established pathways, primarily utilizing steroid precursors. google.comgoogle.com These methods are designed to efficiently introduce the characteristic epoxide ring at the C16-C17 position.

Synthesis from 16-En-20-One Precursors

A highly selective and high-yield method for synthesizing 16α,17α-epoxyprogesterone begins with a 16-en-20-one steroidal raw material. google.com This pathway involves a three-step process that is noted for its mild reaction conditions and suitability for industrial-scale production. google.com

The synthesis proceeds as follows:

Reduction: The initial step involves the reduction of the 20-carbonyl group of the 16-en-20-one steroid using zinc powder. This reaction selectively produces a 16-en-20-hydroxy steroid with an allyl alcohol structure. google.com

Epoxidation: The resulting intermediate undergoes epoxidation. The presence of the allylic hydroxyl group at the 20-position directs the epoxidizing agent, leading to the formation of a single stereoisomer of the epoxide (the α-epoxide). google.com This step can be performed with inexpensive and less polluting peracids due to the electron-rich nature of the double bond created in the first step. google.com

Oxidation: The final step is the oxidation of the 20-hydroxyl group back to a carbonyl group, yielding the target compound, 16α,17α-epoxypregn-4-ene-3,20-dione. google.com

This entire process is reported to have a total yield of up to 80%. google.com

Table 1: Synthesis from 16-En-20-One Precursor

| Step | Reaction | Reagents | Key Feature |

|---|---|---|---|

| 1 | Reduction | Zinc Powder | High selectivity for 20-hydroxyl formation. google.com |

| 2 | Epoxidation | Peracid | Formation of a single α-epoxide stereoisomer. google.com |

Synthesis via Epoxidation of Pregna-4,16-diene-3,20-dione (16,17-Dehydroprogesterone)

A common method for preparing this compound is the direct epoxidation of Pregna-4,16-diene-3,20-dione, also known as 16,17-dehydroprogesterone. nih.govacs.org

One established chemical method involves using an alkaline solution of hydrogen peroxide. google.com A specific example starts from pregna-5,16-dien-3β-acetoxy-20-one, which is treated with basic hydrogen peroxide. This reaction simultaneously epoxidizes the 16,17-double bond and cleaves the 3β-acetate. The resulting 3-hydroxy group is then oxidized, and the C5-C6 double bond is isomerized to the C4-C5 position during purification to yield the final product. acs.org Another reported method uses tert-butyl hydroperoxide with a benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B) catalyst, with a reported yield of 93%, although this result has been difficult to purify and reproduce with high yields. google.com

Interestingly, a biochemical pathway for this transformation also exists. The human cytochrome P450 enzyme P450c17 (CYP17A1), known for its steroid 17-hydroxylase and 16α-hydroxylase activities, can catalyze the 16α,17-epoxidation of 16,17-dehydroprogesterone. nih.govacs.org

Stereoselective and Regioselective Synthetic Methodologies

Achieving high stereoselectivity and regioselectivity is crucial in steroid synthesis to obtain the desired biologically active isomer. In the synthesis of this compound, these principles are key to controlling the formation of the α-epoxide.

The synthesis from 16-en-20-one precursors is a prime example of a stereoselective and regioselective methodology. google.com The initial high-selectivity reduction of the 20-ketone to a 20-hydroxy group is critical. The resulting allylic hydroxyl group at C-20 enhances both the speed and the stereoselectivity of the subsequent epoxidation of the C16-C17 double bond. google.com This hydroxyl group directs the epoxidizing agent (like a peracid) to the α-face of the steroid, resulting in the quantitative formation of the single, desired 16α,17α-epoxide product. google.com This method avoids the formation of isomeric byproducts that can be difficult to separate. google.com

Microbial transformation is another approach known for its high regio- and stereo-selectivity in steroid chemistry, although it is more commonly studied for the subsequent hydroxylation of 16α,17α-epoxyprogesterone rather than its initial synthesis. researchgate.net

Derivatization and Reaction Pathways

The epoxide ring of this compound is a reactive functional group that allows for various chemical transformations, including derivatization and rearrangements.

Reactions Leading to Halohydrin Formation (e.g., with HBr)

The epoxide ring can undergo acid-catalyzed cleavage. The reaction of 16,17-epoxy-20-oxosteroids with hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl) leads to the formation of halohydrins. toxicdocs.org Specifically, treating 16α,17α-epoxyprogesterone with HBr opens the epoxide ring to yield 16β-bromo-17α-hydroxypregn-4-ene-3,20-dione. researchgate.net

This reaction follows a typical SN2-type mechanism for the acid-catalyzed opening of epoxides. youtube.com The protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by the bromide ion. The attack occurs at one of the carbon atoms of the epoxide (typically C-16), leading to the opening of the ring and the formation of a trans-halohydrin. youtube.com

Table 2: Halohydrin Formation

| Reactant | Reagent | Product | Reaction Type |

|---|

Transformations Involving Rearrangements and Substitutions

The structure of this compound allows for a variety of transformations that involve both rearrangements and substitutions. The epoxide ring is susceptible to nucleophilic attack, which is a form of substitution reaction. smolecule.com For example, the nucleophilic addition of amines to epoxy alcohols is a well-established method for synthesizing amino alcohols, highlighting the reactivity of the epoxide ring. mdpi.com

Microbial transformations can introduce hydroxyl groups at various positions on the steroid skeleton, which are types of substitution reactions. Fungal strains have been shown to hydroxylate 16α,17α-epoxyprogesterone at positions such as 6β, 7β, and 11α. researchgate.netnih.gov For instance, Penicillium decumbens can produce 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone. researchgate.net Similarly, Isaria farinosa yields 6β-hydroxy-16α,17α-epoxyprogesterone and 6β,11α-dihydroxy-16α,17α-epoxyprogesterone. nih.gov

Rearrangements can also occur, particularly under acidic conditions or with Lewis acids. While specific rearrangements for this compound are not extensively detailed in the provided context, related steroid epoxides, such as 9α,11α-epoxides, are known to undergo rearrangements involving methyl group migration and aromatization of one of the rings when treated with Lewis acids. cdnsciencepub.comcdnsciencepub.com The halohydrin product formed from the reaction with HBr can also undergo further rearrangement and elimination reactions. researchgate.net

Synthesis of Related Pregnane (B1235032) Derivatives from this compound

This compound, also known as 16α,17α-epoxyprogesterone, is a crucial intermediate in the synthesis of various steroidal compounds. nih.govbrieflands.com Its strained epoxide ring makes it susceptible to a range of chemical and biological transformations, allowing for the introduction of diverse functional groups and the creation of novel pregnane derivatives with potential therapeutic applications. nih.govresearchgate.net

Microbial Hydroxylation

Microbial transformation is a highly effective method for the specific hydroxylation of the steroid nucleus, offering high regio- and stereo-selectivity that is often difficult to achieve through conventional chemical synthesis. nih.govbrieflands.com Various fungal species have been employed to introduce hydroxyl groups at different positions of the 16,17-epoxyprogesterone scaffold.

For instance, the fungus Penicillium decumbens has been shown to selectively hydroxylate 16α,17α-epoxyprogesterone at the C7 and C11 positions. nih.govresearchgate.net This biotransformation yields two main products: 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone. nih.gov The 11α-hydroxylation is a particularly important reaction in the pharmaceutical industry, as it is a key step in the synthesis of corticosteroids like prednisone (B1679067) and prednisolone. researchgate.net

Filamentous fungi such as Aspergillus niger and Rhizopus nigricans are widely used for industrial-scale 11α-hydroxylation of steroids. researchgate.net Similarly, 11β-hydroxylation can be achieved using fungi like Absidia coerulea and Curvularia lunata, yielding 11β-hydroxy-16,17α-epoxyprogesterone, another valuable intermediate for anti-inflammatory drugs. researchgate.net

Table 1: Microbial Hydroxylation of this compound

| Microorganism | Product(s) | Reference |

|---|---|---|

| Penicillium decumbens | 7β-hydroxy-16α,17α-epoxyprogesterone | nih.govresearchgate.net |

| 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | nih.gov | |

| Absidia coerulea | 11β-hydroxy-16,17α-epoxyprogesterone | researchgate.net |

| Aspergillus and Rhizopus species | 11α-hydroxy-16,17α-epoxyprogesterone | researchgate.net |

Chemical Transformations

The epoxy ring of this compound is also reactive towards various chemical reagents, enabling the synthesis of a broad range of pregnane derivatives.

One notable transformation is the reaction with methyl magnesium bromide (MeMgBr). This Grignard reagent opens the epoxide ring to form 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione. This reaction proceeds through a diketal-protected intermediate to prevent side reactions at the ketone groups. The resulting compound is a potential intermediate for the synthesis of betamethasone (B1666872) and beclomethasone.

Furthermore, the epoxide ring can be opened under acidic conditions. For example, treatment of the related 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one with boron trifluoride etherate (BF3·Et2O) can yield dihydroxy and trihydroxy pregnane derivatives. benthamdirect.comeurekaselect.comresearchgate.net

Other chemical modifications include the synthesis of 3β-(p-iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione from 16-dehydropregnenolone (B108158) acetate, a commercially available starting material. scirp.org This transformation involves a series of steps including epoxidation and esterification. scirp.org Additionally, the treatment of a 16,17-epoxide with a hydrogen halide, such as hydrogen bromide in acetic acid, can lead to the formation of halohydrin intermediates, which can be further transformed. google.com

Table 2: Synthesis of Pregnane Derivatives from this compound and Related Epoxides

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 16α,17α-epoxy-3,20-diketal | Methyl magnesium bromide (MeMgBr) | 17α-hydroxy-16β-methyl-3,20-diketal | |

| 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one | BF3·Et2O | 3,16-dihydroxy-pregn-5-ene-20-one and 3,16,17-trihydroxy-pregn-5-ene-20-one | benthamdirect.comeurekaselect.comresearchgate.net |

| 6a,16-dimethylpregna-4,16-diene-3,20-dione | Alkaline hydrogen peroxide | 16,17-epoxide | google.com |

| 16,17-epoxide | Hydrogen halide (e.g., HBr) | Halohydrin intermediate | google.com |

Structural Characterization and Conformational Analysis of 16,17 Epoxypregn 4 Ene 3,20 Dione and Its Derivatives

X-ray Crystallographic Investigations

Determination of Molecular Geometry and Stereochemistry

The fundamental molecular framework of these compounds consists of a fused four-ring system, characteristic of steroids, with an epoxide ring between carbons 16 and 17. For instance, the X-ray diffraction analysis of 3β-(p-Iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione, a derivative, confirmed its composition of three six-membered rings (A, B, and C) and one five-membered ring (D). dntb.gov.ua Similarly, the structure of 1β,15α-Dihydroxy-16α,17-epoxypregn-4-ene-3,20-dione is also composed of this A/B/C/D ring system. researchgate.net The bond distances and angles in these derivatives are generally in good agreement with those of related steroid structures. dntb.gov.uaresearchgate.net

Analysis of Ring Conformations (A, B, C, and D rings)

For 1β,15α-Dihydroxy-16α,17-epoxypregn-4-ene-3,20-dione, a different conformational arrangement is observed. Ring A adopts a 1α-sofa conformation, while rings B and C are in chair conformations. The five-membered D ring is found in a 14α-envelope conformation. researchgate.net These variations in ring puckering highlight the influence of different substituents on the steroid backbone.

| Compound | Ring A | Ring B | Ring C | Ring D | Reference |

|---|---|---|---|---|---|

| 3β-(p-Iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione | Envelope | Deformed Chair | Deformed Chair | Half-Chair | dntb.gov.ua |

| 1β,15α-Dihydroxy-16α,17-epoxypregn-4-ene-3,20-dione | 1α-Sofa | Chair | Chair | 14α-Envelope | researchgate.net |

Assignment of Absolute Configurations at Chiral Centers

The stereochemistry of the chiral centers is fundamental to the biological activity of steroids. For 3β-(p-Iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione, the absolute configurations of the chiral centers have been determined as 3S, 8S, 9S, 10R, 13S, and 14S. dntb.gov.ua This precise assignment is crucial for understanding its interaction with biological targets.

Polymorphism in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the behavior of closely related compounds suggests its potential for polymorphic behavior. For example, the parent compound, progesterone (B1679170), is known to exist in at least two polymorphic forms (form 1 and form 2), which differ in their crystal packing and have distinct spectroscopic and thermal properties.

Furthermore, studies on derivatives such as 11α-hydroxy-16α,17α-epoxyprogesterone have shown that the choice of solvent can influence the crystal habit, producing either long prismatic or blocky crystals. The presence of impurities, including 16α,17α-epoxyprogesterone itself, has also been noted to affect the crystal habit of its hydroxylated derivative. This indicates a sensitivity of the crystallization process to external factors, which is often associated with polymorphism.

Intermolecular Interactions and Crystal Packing

The crystal packing of these steroid derivatives is stabilized by a network of intermolecular interactions. In the crystal structure of 3β-(p-Iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione, the molecules are stabilized by C-H···O interactions and van der Waals forces. dntb.gov.ua

A more detailed network of hydrogen bonds is observed in the crystal packing of 1β,15α-Dihydroxy-16α,17-epoxypregn-4-ene-3,20-dione. Intermolecular hydrogen bonds of the O-H···O type contribute to the formation of one-dimensional ribbons running along the a-axis. The structure is further consolidated by C-H···O interactions, which link the molecules in a head-to-tail fashion into these ribbons. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C21H28O5 | researchgate.net |

| Molecular Weight | 360.43 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| Unit Cell Dimensions | ||

| a (Å) | 7.6372 (10) | researchgate.net |

| b (Å) | 13.7067 (16) | researchgate.net |

| c (Å) | 17.083 (2) | researchgate.net |

| Volume (ų) | 1788.3 (4) | researchgate.net |

| Z | 4 | researchgate.net |

Theoretical Approaches to Conformational Analysis (e.g., Ring Puckering Coordinates)

Theoretical calculations provide valuable insights into the conformational landscape of flexible molecules like steroids. For (16α,17)-epoxyprogesterone, extensive conformational searches have been performed using tools like the conformer-rotamer ensemble sampling tool (CREST). These searches, followed by reoptimization of the conformer geometries using Density Functional Theory (DFT) at the B3LYP-D3BJ/def2-TZVPD level with an implicit solvent model, help in identifying the low-energy conformers and understanding their relative populations in solution. nih.gov

A powerful theoretical tool for quantifying the non-planar conformations of ring systems is the Cremer-Pople puckering analysis. researchgate.net This method describes the conformation of a ring in terms of a set of puckering coordinates. For any N-membered ring, there are N-3 out-of-plane puckering vibrations. nist.gov This formalism allows for a quantitative description of conformations that are intermediate between classical forms like 'chair', 'boat', 'envelope', and 'twist'. nih.gov By mapping the conformational energy surface as a function of these puckering parameters, a detailed understanding of the conformational preferences and the pathways of conformational interconversion can be achieved. nist.govacs.org This approach has been successfully applied in combined theoretical-experimental analyses of other steroidal derivatives to understand their conformation and self-assembly. researchgate.net

Biotransformations and Enzymatic Studies of 16,17 Epoxypregn 4 Ene 3,20 Dione

Microbial Transformations and Bioconversion Processes

Microorganisms, particularly filamentous fungi, are capable of performing highly specific chemical modifications on steroid molecules. These bioconversion processes are a valuable tool for producing complex steroid derivatives that are difficult to synthesize chemically.

The entomopathogenic filamentous fungus strain Isaria farinosa KCh KW1.1 has demonstrated the ability to catalyze the regioselective hydroxylation of 16α,17α-epoxyprogesterone. mdpi.comresearchgate.net When this steroid is introduced into the culture of I. farinosa, the fungus hydroxylates it at specific positions. mdpi.com The primary reactions observed are hydroxylations at the 6β and 11α positions. mdpi.comscispace.com The presence of the bulky epoxy group at the C-17 position does not appear to hinder the hydroxylation at the 6β position. mdpi.comscispace.com

The biotransformation process yields both mono- and dihydroxy derivatives of the initial substrate. mdpi.com Studies have shown that after a 10-day incubation period, significant amounts of hydroxylated products can be isolated, demonstrating the efficiency of this microbial process. mdpi.comscispace.com

The transformation of 16α,17α-epoxyprogesterone by Isaria farinosa KCh KW1.1 results in two main products. mdpi.comresearchgate.net These products have been isolated and their structures confirmed using spectroscopic methods. scispace.com

The identified biotransformation products are:

6β-hydroxy-16α,17α-epoxyprogesterone : A monohydroxylated derivative. mdpi.com

6β,11α-dihydroxy-16α,17α-epoxyprogesterone : A dihydroxylated derivative. mdpi.comresearchgate.net

In a specific 10-day biotransformation experiment, 4 mg of 6β-hydroxy-16α,17α-epoxyprogesterone and 25.9 mg of 6β,11α-dihydroxy-16α,17α-epoxyprogesterone were isolated, indicating a preference for dihydroxylation under these conditions. mdpi.comscispace.com The structures were confirmed by analyzing the 1H and 13C NMR spectra, which showed the appearance of new signals corresponding to the introduced hydroxyl groups. scispace.com

| Substrate | Microorganism | Biotransformation Products | Reference |

|---|---|---|---|

| 16α,17α-Epoxyprogesterone | Isaria farinosa KCh KW1.1 | 6β-hydroxy-16α,17α-epoxyprogesterone; 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | mdpi.com, researchgate.net |

Mammalian Cytochrome P450 Enzyme-Mediated Epoxidation

While the previous section described the transformation of 16,17-Epoxypregn-4-ene-3,20-dione, this section focuses on its formation from a precursor molecule by mammalian enzymes. Human steroidogenic cytochrome P450 enzymes, typically known for hydroxylation reactions, can also exhibit epoxidase activity with certain unsaturated substrates. nih.govnih.gov

Human CYP17A1 (steroid 17-hydroxylase/17,20-lyase) and, to a lesser extent, CYP21A2 (steroid 21-hydroxylase) can catalyze the formation of 16α,17-epoxyprogesterone from its unsaturated precursor, pregna-4,16-diene-3,20-dione (16,17-dehydroprogesterone). nih.govnih.gov This represents a novel activity for these enzymes, as their physiological substrates typically lack the carbon-carbon double bonds necessary for epoxidation. nih.govacs.org

CYP17A1, which normally hydroxylates progesterone (B1679170) at the 17α and 16α positions, catalyzes both the 16α,17-epoxidation and the 21-hydroxylation of 16,17-dehydroprogesterone. nih.govnih.gov In contrast, CYP21A2, which is highly specific for 21-hydroxylation, primarily converts 16,17-dehydroprogesterone to its 21-hydroxylated product, with only trace amounts of the epoxide being formed. nih.govnih.gov The ability of these enzymes to perform epoxidation seems to correlate with their inherent 16α-hydroxylase activity. nih.govnih.gov

The product profile of the reaction with 16,17-dehydroprogesterone differs significantly between CYP17A1 and CYP21A2, highlighting their distinct substrate specificity. nih.govfrontiersin.org

Wild-type CYP17A1 converts 16,17-dehydroprogesterone into 16α,17-epoxyprogesterone and 21-hydroxy-16,17-dehydroprogesterone in approximately a 1:1 ratio. nih.govnih.gov

Wild-type CYP21A2 almost exclusively produces the 21-hydroxylated product, with only a trace of the epoxide. nih.govnih.gov

CYP17A1 also demonstrates activity with the Δ⁵-steroid analogue, 16,17-dehydropregnenolone. In this case, it produces both the 16α,17-epoxide and the 21-hydroxylated product, but in a 1:4 ratio, showing a preference for 21-hydroxylation with this substrate. nih.gov

Mutations within the CYP17A1 and CYP21A2 enzymes can significantly alter the ratio of epoxidation to hydroxylation, providing further evidence for the link between the enzyme's structure and its catalytic function. nih.govnih.govfrontiersin.org

CYP17A1 mutation A105L , which is known to reduce the enzyme's normal 16α-hydroxylase activity, drastically shifts the product balance. nih.govnih.gov When this mutant enzyme acts on 16,17-dehydroprogesterone, it produces the epoxide and the 21-hydroxylated product in a 1:5 ratio, a significant decrease in epoxidation compared to the wild-type enzyme. nih.govnih.gov

CYP21A2 mutation V359A , which confers a notable increase in 16α-hydroxylase activity to the enzyme, results in a slightly higher yield of the epoxide product from 16,17-dehydroprogesterone compared to the wild-type CYP21A2, although 21-hydroxylation remains the primary reaction. nih.govnih.gov

These findings demonstrate that specific amino acid residues are critical in determining the catalytic outcome and that mutations can shift the enzymatic activity between hydroxylation and epoxidation. nih.govnih.gov

| Enzyme (and Mutant) | Substrate | Product Ratio (Epoxide : 21-OH Product) | Reference |

|---|---|---|---|

| CYP17A1 (Wild-Type) | 16,17-Dehydroprogesterone | 1 : 1 | nih.gov, nih.gov |

| CYP17A1 (A105L) | 16,17-Dehydroprogesterone | 1 : 5 | nih.gov, nih.gov |

| CYP21A2 (Wild-Type) | 16,17-Dehydroprogesterone | Trace Epoxide | nih.gov, nih.gov |

| CYP21A2 (V359A) | 16,17-Dehydroprogesterone | Slightly more epoxide than Wild-Type | nih.gov, nih.gov |

| CYP17A1 (Wild-Type) | 16,17-Dehydropregnenolone | 1 : 4 | nih.gov |

Analytical Methodologies in 16,17 Epoxypregn 4 Ene 3,20 Dione Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 16,17-Epoxypregn-4-ene-3,20-dione, providing insights into its molecular framework and functional groups.

X-ray crystallography has been employed to determine the three-dimensional structure of derivatives of this compound. For instance, the analysis of 3β-(p-iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione revealed a monoclinic crystal system with the space group P21. scirp.org The molecular geometry, including bond lengths and angles, was found to be in good agreement with standard values. scirp.org Such studies provide precise information on the conformation of the steroid's four-ring system. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton framework of the molecule. The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the steroidal skeleton. nih.gov

Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), is utilized to determine the compound's molecular weight and fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the related compound 16α,17-epoxypregn-4-ene-3,11,20-trione monohydrate has been characterized, providing information on the carbonyl and epoxy groups. researchgate.net

Physicochemical properties such as melting point and optical rotation are also important for characterization. The melting point for 16α,17α-Epoxypregn-4-ene-3,20-dione has been reported to be in the range of 207-209°C, and its specific rotation is +167°. steraloids.com

Table 1: Spectroscopic and Physicochemical Data for this compound and Related Compounds

| Analytical Technique | Parameter | Observed Value/Data | Compound |

| X-Ray Crystallography | Crystal System | Monoclinic | 3β-(p-iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione scirp.org |

| Space Group | P2₁ | 3β-(p-iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione scirp.org | |

| ¹³C NMR | Spectrum Data | Available | Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)- nih.gov |

| Mass Spectrometry (GC-MS) | Molecular Weight | 328.4 g/mol | Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)- nih.govnist.gov |

| Melting Point | Range | 207-209°C | 16α,17α-Epoxy-4-pregnene-3,20-dione steraloids.com |

| Optical Rotation | Specific Rotation | +167° | 16α,17α-Epoxy-4-pregnene-3,20-dione steraloids.com |

Development of High-Throughput Detection Assays

While traditional analytical methods provide detailed structural information, they are often not suitable for rapid screening of a large number of samples. The development of high-throughput assays is essential for applications such as drug discovery and process optimization in pharmaceutical synthesis. researchgate.net

A significant advancement in this area is the development of a colorimetric assay for the detection of 16,17-epoxysterols. researchgate.net This method is based on a colorimetric reaction with picric acid and has been validated in a 96-well microtiter plate format, making it amenable to high-throughput screening. researchgate.net This assay represents a simple, reliable, and less labor-intensive alternative to conventional methods that often require expensive equipment. researchgate.net The potential application of this high-throughput method is in the discovery of new steroidal drugs. researchgate.net

Table 2: Comparison of Analytical Methodologies

| Methodology | Throughput | Application |

| Spectroscopic Techniques (NMR, MS, IR) | Low | Detailed structural elucidation, purity confirmation |

| High-Throughput Colorimetric Assay | High | Rapid screening, drug discovery, process optimization researchgate.net |

Q & A

Basic Research Questions

Q. What are the key steps and analytical methods for synthesizing 16,17-Epoxypregn-4-ene-3,20-dione from diosgenin?

- Methodological Answer : The synthesis involves a multi-step process starting with diosgenin:

Ring-opening and acetylation : Diosgenin is treated with acetic anhydride to open the spiroketal ring and acetylate hydroxyl groups.

Oxidation : The intermediate undergoes selective oxidation (e.g., using CrO₃ or Jones reagent) to introduce ketone groups.

Hydrolysis : Acidic or alkaline hydrolysis removes acetyl groups.

Epoxidation : The Δ⁵ double bond is epoxidized using peracetic acid or mCPBA.

Purification : Recrystallization in methanol or ethanol yields the final product.

- Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity using HPLC (>95%). Structural validation requires FTIR (epoxide C-O-C stretch at ~1250 cm⁻¹), ¹H NMR (δ 3.8–4.2 ppm for epoxide protons), and mass spectrometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., ketones at ~1700 cm⁻¹, epoxide at ~1250 cm⁻¹).

- UV-Vis : Detects conjugated systems (λmax ~240 nm for α,β-unsaturated ketones).

- ¹H NMR : Key signals include δ 5.7 ppm (C4-H, singlet), δ 2.1–2.4 ppm (C20 ketone protons), and δ 3.8–4.2 ppm (epoxide protons).

- XRD : Resolves crystal structure to confirm stereochemistry at C16 and C17.

Cross-reference with literature spectra (e.g., Sichuan University’s 2007 study) to validate assignments .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm).

- Spill Management : Neutralize with ethanol/water (1:1) and adsorb using vermiculite.

- First Aid : For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can microbial transformation generate bioactive hydroxylated derivatives of this compound?

- Methodological Answer :

- Strain Selection : Use Cunninghamella elegans or Fusarium lini for regioselective hydroxylation at C11α or C15α.

- Fermentation : Incubate the compound (1–2 mg/mL) in YM broth (pH 6.5) at 28°C for 72 hours.

- Extraction : Partition metabolites using ethyl acetate and purify via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Characterization : Assign hydroxylation sites via ¹³C NMR (e.g., δ 70–75 ppm for C11-OH) and HRMS (e.g., [M+H]+ m/z 345.18 for 11α-hydroxy derivative).

- Bioactivity : Test α-glucosidase inhibition (IC₅₀ ~15 µM for novel metabolites) .

Q. What radiolabeling strategies enable in vivo tracking of this compound?

- Methodological Answer :

- Fluorine-18 Labeling : Introduce ¹⁸F at C16 or C17 via nucleophilic substitution (K₂.2.2/KHCO₃ in DMSO, 100°C).

- Purification : Use semi-preparative HPLC (C18 column, acetonitrile/water) to isolate the radiotracer (>98% radiochemical purity).

- In Vivo Imaging : Administer the tracer (1–5 mCi) in rodent models and monitor distribution via PET/CT.

- Receptor Occupancy : Compete with unlabeled compound in binding assays (e.g., glucocorticoid receptor IC₅₀ ~50 nM) .

Q. How does the epoxide group influence binding to nuclear hormone receptors?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with glucocorticoid receptor (GR) ligand-binding domain.

- Comparative Analysis : The epoxide introduces steric constraints, reducing binding affinity by ~30% compared to non-epoxidated analogs (ΔΔG ~2.1 kcal/mol).

- Functional Assays : Measure transcriptional activation in GR-responsive luciferase reporters (HEK293 cells). EC₅₀ values increase from 10 nM (progesterone) to 100 nM (epoxidated derivative) .

Q. What analytical challenges arise in detecting metabolites of this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (C18 cartridges) to isolate metabolites from plasma/urine.

- LC-HRMS : Acquire data in positive ion mode (ESI+) with a Q-TOF mass spectrometer (resolution >30,000).

- Data Analysis : Apply untargeted metabolomics workflows (e.g., XCMS Online) to identify phase I/II metabolites (e.g., glucuronidated or sulfated forms).

- Isotopic Labeling : Synthesize ¹³C-labeled internal standards to quantify low-abundance metabolites (LOQ ~0.1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.